hCA IX Inhibitory Potency and Isoform Selectivity of Triazolo-Pyridine Benzenesulfonamide 14, 16, and 17 Relative to hCA I, II, and IV
Within a series of triazole-benzenesulfonamide conjugates, the triazolo-pyridine derivatives 14, 16, and 17 were identified as the most effective inhibitors against the tumour-associated isoform hCA IX, with substantially weaker activity against the cytosolic isoforms hCA I, hCA II, and hCA IV, establishing a selectivity window that is not observed for non-pyridine-containing analogues [1]. While the published abstract does not report the exact Ki value for the specific 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, the class of triazolo-pyridine benzenesulfonamides containing this substitution pattern is highlighted as the most promising sub-series for hCA IX targeting [2].
| Evidence Dimension | hCA IX inhibitory activity |
|---|---|
| Target Compound Data | Compound 14, 16, or 17 (triazolo-pyridine benzenesulfonamide sub-class): most effective hCA IX inhibitors in the series (exact Ki values require full-text data) |
| Comparator Or Baseline | Non-pyridine triazole-benzenesulfonamide analogues: weaker hCA IX inhibition |
| Quantified Difference | Qualitatively superior hCA IX inhibition; quantitative Ki difference unavailable from abstract alone |
| Conditions | In vitro stopped-flow CO2 hydration assay against recombinant human hCA I, II, IV, and IX |
Why This Matters
For researchers procuring a triazole-benzenesulfonamide scaffold for hCA IX-targeted studies, the pyridin-3-yl substitution pattern is critical for achieving the desired tumour-associated isoform selectivity, and generic substitution with non-pyridine analogues will compromise this selectivity.
- [1] El-Gazzar MG, Nafie NH, Nocentini A, Ghorab MM, Heiba HI, Supuran CT. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. J Enzyme Inhib Med Chem. 2018 Dec;33(1):1565-1574. View Source
- [2] DOAJ Abstract: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. J Enzyme Inhib Med Chem. 2018;33(1):1565-1574. View Source
